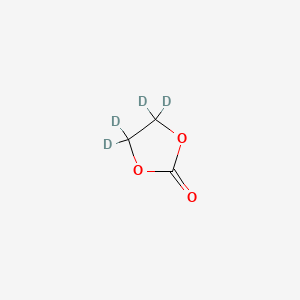

1,3-Dioxolan-2-one-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4,5,5-tetradeuterio-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTRUDSVKNLOMY-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(=O)O1)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661940 | |

| Record name | (~2~H_4_)-1,3-Dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362049-63-6 | |

| Record name | 1,3-Dioxolan-2-one-4,4,5,5-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362049-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_4_)-1,3-Dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 362049-63-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dioxolan-2-one-d4: Properties, Synthesis, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1,3-Dioxolan-2-one-d4, a deuterated form of ethylene carbonate. As a senior application scientist, this document is structured to deliver not only technical data but also practical insights into the experimental choices and validation protocols essential for its use in advanced research, particularly in the field of drug development.

Introduction to this compound

This compound, also known as ethylene carbonate-d4, is a stable isotope-labeled compound where the four hydrogen atoms of ethylene carbonate are replaced with deuterium. This isotopic substitution, while having a minimal impact on the compound's chemical reactivity, significantly alters its mass and can influence its metabolic fate. These properties make it an invaluable tool in a variety of scientific applications, from a polar aprotic solvent to a crucial component in lithium-ion battery electrolytes and a building block in the synthesis of deuterated pharmaceuticals.[1][2]

The primary utility of this compound in the context of drug development lies in its application in pharmacokinetic studies and as a tool to leverage the kinetic isotope effect (KIE).[3][4] The substitution of hydrogen with deuterium can slow down metabolic processes that involve the cleavage of carbon-hydrogen bonds, a common pathway for drug metabolism by cytochrome P450 enzymes.[1] This can lead to improved metabolic stability, reduced formation of toxic metabolites, and an overall enhancement of a drug's therapeutic profile.[5]

Physicochemical Properties and Specifications

The physical and chemical properties of this compound are crucial for its handling, storage, and application. The table below summarizes its key specifications.

| Property | Value | Source(s) |

| Chemical Formula | C₃D₄O₃ | [6] |

| Molecular Weight | 92.09 g/mol | [6] |

| CAS Number | 362049-63-6 | [6] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 34-37 °C | [7] |

| Boiling Point | 246 °C | [7] |

| Density | 1.379 g/mL at 25 °C | [7] |

| Isotopic Purity | Typically ≥98 atom % D | [7] |

| Solubility | Soluble in water, ethanol, chloroform, and ethyl acetate. | [8] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the carbonation of ethylene glycol-d4. The following protocol is a representative method based on established procedures for the synthesis of ethylene carbonate.[9]

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

Ethylene glycol-d4 (HO-CD₂-CD₂-OH)

-

Triphosgene or Di-tert-butyl dicarbonate (as a safer alternative to phosgene)

-

Anhydrous pyridine or other suitable non-protic base

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve ethylene glycol-d4 in anhydrous DCM.

-

Addition of Base: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine dropwise.

-

Addition of Carbonating Agent: Dissolve triphosgene in anhydrous DCM and add it dropwise to the cooled reaction mixture via the dropping funnel over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition. The choice of a slow addition rate is critical to control the exothermic reaction and prevent the formation of side products.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture and quench by the slow addition of water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The acidic and basic washes are essential to remove unreacted pyridine and other ionic impurities.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a white solid.

Quality Control and Analytical Protocols

Ensuring the chemical and isotopic purity of this compound is paramount for its application in research. A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality control.

Analytical Workflow

Sources

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. isotope.com [isotope.com]

- 4. Portico [access.portico.org]

- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synmr.in [synmr.in]

- 7. GC-MS/MS | Accurate Determination of 15 Carbonate Solvents and Additives in Battery Electrolyte - EXPEC TECHNOLOGY [en.expec-tech.com]

- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 9. Ethylene carbonate - Wikipedia [en.wikipedia.org]

Deuterated Ethylene Carbonate: A Powerful Mechanistic Probe in Advanced Materials and Energy Storage Research

An In-depth Technical Guide for Researchers

As a Senior Application Scientist, it is my observation that progress in materials science and drug development is often predicated on a deep, molecular-level understanding of reaction mechanisms. In the highly complex and reactive environments of modern energy storage systems, particularly lithium-ion batteries (LIBs), elucidating these mechanisms presents a formidable challenge. The isotopic labeling of reactants offers an elegant and powerful strategy to trace reaction pathways and unambiguously identify the origins of degradation products. This guide focuses on a crucial molecule in this endeavor: deuterated ethylene carbonate (EC-d4).

Ethylene carbonate is a cornerstone of LIB electrolytes, essential for forming the Solid Electrolyte Interphase (SEI)—a passivation layer on the anode that is critical for battery longevity and safety.[1] Despite its importance, the intricate processes of its decomposition and incorporation into the SEI are not fully understood.[1] By strategically replacing hydrogen atoms with deuterium, researchers can effectively "tag" the EC molecule, enabling precise tracking of its fragments across a suite of advanced analytical techniques. This guide provides a technical overview of the applications of deuterated ethylene carbonate, the causal logic behind its use, and detailed protocols for its integration into research workflows.

The Fundamental Principle: Isotopic Labeling as a Mechanistic Tracer

The core value of deuterated ethylene carbonate, C₃D₄O₃, lies in the principle of isotopic labeling.[2] In a typical LIB electrolyte, EC is mixed with linear carbonates (like dimethyl carbonate, DMC, or ethyl methyl carbonate, EMC), a lithium salt (e.g., LiPF₆), and various additives.[3] During battery operation, all organic components can decompose, creating a complex mixture of gaseous, soluble, and solid products.[4]

Using non-labeled EC, it can be challenging to determine whether a detected degradation product, such as ethylene gas (C₂H₄), originated from the EC or another component. By substituting standard EC with EC-d4, the detection of deuterated ethylene (C₂D₄) provides definitive proof of its origin from the cyclic carbonate.[2] This seemingly simple substitution transforms ambiguous observations into concrete mechanistic insights.[2][5]

The primary analytical techniques that leverage this isotopic shift are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy, with niche applications in Neutron Scattering.[2][6][7]

Core Application: Elucidating the Solid Electrolyte Interphase (SEI)

The formation of a stable SEI on the anode during the initial charging cycles is paramount for the long-term performance of LIBs.[8][9] This layer must be electronically insulating but ionically conductive. EC is known to reductively decompose on the anode surface to form key components of this layer.[1][10]

Causality: Researchers use EC-d4 to differentiate between SEI components derived from the cyclic carbonate versus those from linear carbonates or salt anions. By analyzing the elemental and molecular composition of the SEI after cycling, the presence of deuterium confirms the incorporation of EC fragments.

Key Analytical Techniques:

-

X-ray Photoelectron Spectroscopy (XPS): While not directly detecting deuterium, XPS is used to identify the chemical species (e.g., lithium carbonate, polyolefins) on the electrode surface. When combined with results from other techniques, it helps build a comprehensive picture of the SEI.[1]

-

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): This highly surface-sensitive technique can detect deuterated fragments within the SEI, providing direct evidence of EC-d4 incorporation and its spatial distribution.[11]

-

Solid-State NMR (ssNMR): This technique can identify the chemical environments of atoms within the solid SEI. ²H (deuterium) ssNMR can directly probe the deuterated species that have been incorporated into the passivation layer, providing structural information.[7]

Tracking Gaseous and Soluble Degradation Products

Beyond the solid SEI, electrolyte decomposition generates a variety of gaseous and soluble species that can impact battery performance and safety.[2] Gas generation can lead to cell swelling, while soluble degradation products can be redeposited on electrodes, increasing impedance.[7][12]

Causality: By using EC-d4 in the electrolyte, any detected deuterated gas or soluble oligomer can be unequivocally attributed to EC decomposition. This allows researchers to isolate and study the specific degradation pathways of EC, even in the presence of other reactive electrolyte components.

Key Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for analyzing gaseous decomposition products.[2][13] A gas sample is taken from the cell headspace and injected into the GC-MS. The mass spectrometer detects the mass-to-charge ratio of the fragments, easily distinguishing between C₂H₄ (m/z = 28) and C₂D₄ (m/z = 32).[2]

-

Solution Nuclear Magnetic Resonance (NMR) Spectroscopy: The electrolyte can be extracted from a cycled cell and analyzed using NMR to identify soluble degradation products.[7][14] ¹H NMR can track the disappearance of non-deuterated electrolyte components, while ¹³C NMR can provide structural information on new oligomeric species. The absence of certain proton signals where deuterium is expected confirms the structure of EC-d4 derived products.[14]

| Property | Ethylene Carbonate (EC) | Deuterated Ethylene Carbonate (EC-d4) |

| Chemical Formula | C₃H₄O₃ | C₃D₄O₃ |

| Molecular Weight | 88.06 g/mol [15] | ~92.09 g/mol [16] |

| CAS Number | 96-49-1 | 362049-63-6[16] |

| Melting Point | 34-37 °C | 34-37 °C |

| Boiling Point | 243-244 °C[17] | ~246 °C[18] |

| Primary Use | High-permittivity solvent in LIB electrolytes[19] | Isotopic tracer for mechanistic studies[2] |

Experimental Protocols

Adherence to rigorous experimental protocols is critical for obtaining reproducible and reliable data. The following are generalized methodologies that should be adapted to specific experimental goals and performed within an inert atmosphere (e.g., an argon-filled glovebox) due to the moisture sensitivity of LIB electrolytes.

-

Material Preparation:

-

Dry all glassware and components in a vacuum oven at >100°C for at least 12 hours.

-

Use battery-grade solvents (e.g., DMC, EMC) with low water content (<20 ppm).

-

Use high-purity lithium salt (e.g., LiPF₆) and deuterated ethylene carbonate (EC-d4, isotopic purity >98 atom % D).[18]

-

-

Electrolyte Formulation:

-

Inside an argon-filled glovebox (<0.5 ppm H₂O, O₂), transfer the desired mass of EC-d4 into a volumetric flask. Note: EC is solid at room temperature.[19] It may need to be gently warmed to melt for easier handling.

-

Add the required volume/mass of co-solvent(s) (e.g., DMC).

-

Slowly add the lithium salt (e.g., LiPF₆) while stirring until fully dissolved. A common concentration is 1.0 M.

-

Example formulation: 1.0 M LiPF₆ in EC-d4:DMC (3:7 wt. ratio).

-

-

Coin Cell Assembly (CR2032):

-

Place the anode (e.g., graphite-coated copper foil) in the center of the negative cell casing.

-

Add a few drops of the deuterated electrolyte to wet the anode surface.

-

Place a separator (e.g., Celgard) on top of the anode.

-

Add a sufficient amount of deuterated electrolyte to fully saturate the separator.

-

Place the cathode (e.g., LiCoO₂-coated aluminum foil) on the separator.

-

Add a spacer disk and a spring.

-

Place the positive cell cap on top and crimp the cell using a hydraulic crimping machine.

-

Allow the cell to rest for several hours to ensure complete wetting of the electrodes.

-

-

Cell Opening:

-

After electrochemical cycling, transfer the coin cell to a sealed, gas-tight container inside the glovebox.

-

Carefully pierce the cell casing using a specialized tool to release the internal gas into the container.

-

-

Gas Sampling:

-

Using a gas-tight syringe, extract a known volume (e.g., 1 mL) of the headspace gas from the container.

-

-

GC-MS Analysis:

-

Immediately inject the gas sample into the GC-MS instrument.

-

Use a column suitable for separating light hydrocarbons and permanent gases (e.g., a PLOT column).

-

Set the mass spectrometer to scan a mass range that includes the expected deuterated and non-deuterated products (e.g., m/z 10-100).

-

Analyze the resulting chromatogram and mass spectra to identify and quantify the gaseous products. Compare the mass spectra to known standards for C₂H₄ and C₂D₄ to confirm their identity.

-

Conclusion and Future Outlook

Deuterated ethylene carbonate is an invaluable tool for researchers in the energy storage field. It provides an unambiguous method for tracing the complex reaction pathways of one of the most critical components in lithium-ion battery electrolytes.[2][5] By enabling the precise identification of EC-derived degradation products in the gas, liquid, and solid phases, EC-d4 facilitates a deeper understanding of SEI formation, electrolyte stability, and overall battery failure mechanisms. As the demand for higher-performance and safer batteries continues to grow, such fundamental mechanistic studies, powered by tools like isotopic labeling, will be essential in the rational design of next-generation electrolyte formulations and electrode materials.

References

- A review on electrolyte additives for lithium-ion b

- Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions.

- Electrolyte additives for lithium ion battery electrodes: progress and perspectives. Energy & Environmental Science (RSC Publishing).

- Overview of Electrolyte Additives for Lithium-Ion B

- Electrolyte-Additive-Driven Interfacial Engineering for High-Capacity Electrodes in Lithium-Ion Batteries: Promise and Challenges. ACS Energy Letters.

-

Deuterated mineral oil enables polymer research. ANSTO. [Link]

-

Unveiling Reaction Pathways of Ethylene Carbonate and Vinylene Carbonate in Li-Ion Batteries. The Journal of Physical Chemistry C - ACS Publications. [Link]

-

Synthesis and Properties of Poly-Ether/Ethylene Carbonate Electrolytes with High Oxidative Stability. Chemistry of Materials - ACS Publications. [Link]

-

ETHYLENE CARBONATE (D4, 98%). Eurisotop. [Link]

-

Gas-Phase Analysis of Isotope Labeled Battery Electrolytes. Wiley Analytical Science. [Link]

-

Exploring Applications and Benefits of Deuterated Solvents in Chemical Research. Medium. [Link]

-

Reduction mechanisms of ethylene carbonate on si anodes of lithium-ion batteries: effects of degree of lithiation and nature of exposed surface. PubMed. [Link]

-

Ethylene bis-carbonates as telltales of SEI and electrolyte health, role of carbonate type and new additives. ResearchGate. [Link]

-

Why Deuterated Solvents are Used in NMR Applications. AZoM. [Link]

-

Robust Solid/Electrolyte Interphase (SEI) Formation on Si Anodes Using Glyme-Based Electrolytes. OSTI.GOV. [Link]

-

Deuterated Ethylene carbonate-d4. Polymer Source. [Link]

-

NMR Study of the Degradation Products of Ethylene Carbonate in Silicon–Lithium Ion Batteries. ResearchGate. [Link]

-

Comparative study of the reductive decomposition reaction of ethylene carbonate in lithium battery electrolyte: a ReaxFF molecular dynamics study. RSC Publishing. [Link]

-

Battery Analysis Techniques in Modern Laboratories. Separation Science. [Link]

-

The role of ethylene carbonate (EC) and tetramethylene sulfone (SL) in the dissolution of transition metals from lithium-ion cathodes. NIH. [Link]

-

Fluoro‐Ethylene‐Carbonate Plays a Double‐Edged Role on the Stability of Si Anode‐Based Rechargeable Batteries During Cycling and Calendar Aging. ResearchGate. [Link]

-

Researchers have unraveled the main secret of lithium-ion battery electrolytes. Skolkovo Institute of Science and Technology. [Link]

-

Decomposition reactions of ethylene carbonate based lithium-ion battery electrolytes. Defense Technical Information Center. [Link]

-

Fluoro-Ethylene-Carbonate Plays a Double-Edged Role on the Stability of Si Anode-Based Rechargeable Batteries During Cycling and Calendar Aging. ResearchGate. [Link]

-

Analytical Solutions Along the Lithium-Ion-Battery Lifecycle. Analytik Jena. [Link]

-

Ethylene carbonate. Wikipedia. [Link]

-

Effect of the Electrolyte Composition on SEI Reactions at Si Anodes of Li-Ion Batteries. ACS Publications. [Link]

-

NMR Study of the Degradation Products of Ethylene Carbonate in Silicon–Lithium Ion Batteries. ACS Publications. [Link]

-

Mechanism studies a, Isotopic labelling experiment with the... ResearchGate. [Link]

-

The Essential Role of Ethylene Carbonate in Modern Lithium-Ion Batteries. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Deciphering the Ethylene Carbonate–Propylene Carbonate Mystery in Li-Ion Batteries. Scinapse. [Link]

-

A Comprehensive Review of Spectroscopic Techniques for Lithium-Ion Battery Analysis. AZoM. [Link]

-

Effect of Water Concentration in LiPF6-Based Electrolytes on the Formation, Evolution, and Properties of the Solid Electrolyte Interphase on Si Anodes. PubMed. [Link]

-

Key Characterization Techniques in Battery Research. ANR Technologies. [Link]

-

Lithium isotope tracing in silicon-based electrodes using solid-state MAS NMR: a powerful comprehensive tool for the characterization of lithium batteries. RSC Publishing. [Link]

-

Ethylene carbonate-free electrolytes for Li-ion battery: Study of the solid electrolyte interphases formed on graphite anodes. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. pdf.erytis.com [pdf.erytis.com]

- 4. "Decomposition reactions of ethylene carbonate based lithium-ion batter" by Christopher L. Campion, Wentao Li et al. [digitalcommons.uri.edu]

- 5. Deuterated Solvents | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 6. ansto.gov.au [ansto.gov.au]

- 7. researchgate.net [researchgate.net]

- 8. Electrolyte additives for lithium ion battery electrodes: progress and perspectives - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Reduction mechanisms of ethylene carbonate on si anodes of lithium-ion batteries: effects of degree of lithiation and nature of exposed surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lithium isotope tracing in silicon-based electrodes using solid-state MAS NMR: a powerful comprehensive tool for the characterization of lithium batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. The role of ethylene carbonate (EC) and tetramethylene sulfone (SL) in the dissolution of transition metals from lithium-ion cathodes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lithium-Ion Battery Production: The Analytical Techniques Used - AnalyteGuru [thermofisher.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Ethylene carbonate - Wikipedia [en.wikipedia.org]

- 16. isotope.com [isotope.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 碳酸乙烯酯-d4 98 atom % D, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 19. High Purity Ethylene Carbonate | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

Synthesis and characterization of 1,3-Dioxolan-2-one-d4

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dioxolan-2-one-d4

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, also known as deuterated ethylene carbonate (EC-d4). This isotopically labeled compound is of significant interest to researchers in materials science and electrochemistry, particularly for investigating the mechanisms of electrolyte decomposition and solid electrolyte interphase (SEI) formation in lithium-ion batteries. This document details a robust synthetic protocol, explains the rationale behind the procedural choices, and outlines a suite of analytical techniques for comprehensive characterization, ensuring structural verification, purity assessment, and confirmation of isotopic enrichment.

Introduction: The Significance of Deuterated Ethylene Carbonate

1,3-Dioxolan-2-one, commonly known as ethylene carbonate (EC), is a polar aprotic solvent that is a cornerstone component of modern lithium-ion battery electrolytes.[1][2] Its high dielectric constant facilitates the dissolution of lithium salts, while its electrochemical stability is critical for battery performance.[3] The formation of a stable SEI layer, largely derived from the reduction of EC on the anode surface, is paramount for the longevity and safety of these energy storage devices.[3]

To unravel the complex chemical reactions occurring at the electrode-electrolyte interface, researchers often employ isotopic labeling. This compound (EC-d4), in which the four hydrogen atoms on the ethylene backbone are replaced with deuterium, serves as an invaluable tool.[4] Its use allows for mechanistic elucidation through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, helping to distinguish solvent-derived SEI components from those originating from other electrolyte additives. This guide provides the essential knowledge for the synthesis and rigorous validation of EC-d4 for such advanced research applications.

Strategic Synthesis of this compound

The synthesis of EC-d4 is predicated on the formation of a cyclic carbonate from a deuterated diol precursor. The most direct and reliable pathway involves the transesterification of commercially available ethylene-d4 glycol with a suitable carbonate source.

Synthetic Pathway Rationale

While several methods exist for carbonate synthesis, including the use of highly toxic phosgene or the direct cycloaddition of CO2 to epoxides, transesterification offers a compelling balance of safety, efficiency, and scalability for a laboratory setting.[5] The reaction of ethylene-d4 glycol with a low-boiling dialkyl carbonate, such as diethyl carbonate, in the presence of a catalyst, drives the reaction towards the formation of the thermodynamically stable five-membered cyclic carbonate.

The overall reaction is as follows:

HOCD2CD2OH + (CH3CH2O)2CO --(Catalyst)--> (CD2O)2CO + 2 CH3CH2OH

This approach is advantageous because the volatile ethanol byproduct can be readily removed by distillation, shifting the equilibrium to favor product formation.

Detailed Experimental Protocol: Synthesis

Materials and Equipment:

-

Ethylene-d4 glycol (HOCD2CD2OH), 98+ atom % D

-

Diethyl carbonate, anhydrous

-

Potassium carbonate (K2CO3), anhydrous powder

-

Three-neck round-bottom flask

-

Distillation head with condenser and receiving flask

-

Heating mantle with magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Vacuum pump for distillation

Step-by-Step Procedure:

-

Reactor Setup: Assemble the three-neck flask with a magnetic stir bar, a distillation head, and a gas inlet. Ensure all glassware is oven-dried to remove moisture.

-

Reagent Charging: Under a positive pressure of inert gas, charge the flask with ethylene-d4 glycol (1.0 eq) and a molar excess of diethyl carbonate (3.0 eq).

-

Catalyst Addition: Add finely powdered anhydrous potassium carbonate (0.1 eq) to the reaction mixture. K2CO3 serves as a heterogeneous base catalyst for the transesterification.

-

Reaction Execution: Heat the mixture to a gentle reflux (approx. 120-130 °C) with vigorous stirring. Ethanol, as it forms, will begin to distill off. The reaction progress can be monitored by observing the temperature at the distillation head, which should remain close to the boiling point of ethanol (~78 °C).

-

Reaction Completion: Continue the reaction until ethanol distillation ceases, typically over 4-6 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate catalyst.

-

Remove the excess diethyl carbonate from the filtrate via vacuum distillation.

-

The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent system. Given its low melting point (34-37 °C), cooling the crude product can induce crystallization.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and isotopic labeling of the synthesized this compound. A multi-technique approach provides a self-validating system of analysis.

Spectroscopic and Physical Analysis

| Technique | Parameter | Expected Result for this compound | Rationale / Key Insight |

| ¹H NMR | Chemical Shift (ppm) | No significant peaks. Minor residual peaks may appear ~4.5 ppm. | Confirms the high degree of deuteration. Integration of residual peaks vs. a standard allows for isotopic purity calculation. |

| ¹³C NMR | Chemical Shift (ppm) | ~155 ppm (C=O), ~65 ppm (CD2) | The CD2 signal will appear as a multiplet due to C-D coupling, confirming the location of the deuterium atoms. |

| Mass Spec. (EI) | Molecular Ion (m/z) | 92.04 | The molecular weight is 4 units higher than non-deuterated EC (88.06), confirming the incorporation of four deuterium atoms.[6][7] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1800 cm⁻¹ (C=O stretch), ~2200-2100 cm⁻¹ (C-D stretch) | The absence of C-H stretches (~2900 cm⁻¹) and the presence of strong C-D stretches are definitive proof of deuteration.[8] |

| Melting Point | Temperature (°C) | 34 - 37 °C | Matches literature values for the deuterated and non-deuterated compound, indicating good purity.[1] |

| Appearance | Physical State | Colorless to white crystalline solid at room temperature.[2] | Basic physical property check. |

Detailed Experimental Protocols: Characterization

NMR Spectroscopy:

-

Sample Preparation: Dissolve ~10-20 mg of the purified product in a suitable deuterated solvent (e.g., CDCl3 or Acetone-d6) in a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire with a standard pulse program, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio for any residual proton signals.

-

¹³C NMR: Acquire using a proton-decoupled pulse program. A long relaxation delay may be needed for the quaternary carbonyl carbon.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or acetonitrile.

-

Instrumentation: Analyze using an Electron Ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. High-Resolution Mass Spectrometry (HRMS) is recommended for exact mass confirmation.

Infrared (IR) Spectroscopy:

-

Sample Preparation: As the sample is a low-melting solid, it can be analyzed as a thin film by melting a small amount between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: Acquire the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Characterization Workflow Diagram

Caption: Analytical workflow for the validation of this compound.

Safety, Handling, and Storage

-

Safety: 1,3-Dioxolan-2-one is classified as a serious eye irritant (H319).[6] Appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves, should be worn at all times. All synthesis and handling steps should be performed in a well-ventilated fume hood.

-

Handling: The compound is a low-melting solid and can be handled as such or as a liquid if warmed slightly above room temperature.

-

Storage: Store the final product in a tightly sealed container at room temperature, protected from light and moisture to prevent hydrolysis.[4]

Conclusion

This guide has outlined a reliable and accessible method for the synthesis of this compound via the transesterification of ethylene-d4 glycol. The causality behind the choice of this synthetic route—balancing safety with efficiency—has been explained. Furthermore, a comprehensive, multi-technique characterization protocol has been detailed, which serves as a self-validating system to ensure the material's structural integrity, purity, and high degree of isotopic enrichment. The successful synthesis and validation of EC-d4 provide researchers with a critical tool for advancing the fundamental understanding of electrochemical systems, particularly in the vital field of lithium-ion battery technology.

References

- Echemi. (n.d.). 1,3-Dioxolan-2-one-4,4,5,5-d4. Retrieved from Echemi website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHanbMumcaIy3gy8O2KIcEDaG9NZEFUciWYg4RFtSQGs5CkNWS9_r-sPaQS5Id4jLOpgYDeBlrn0lunFxQCw4AACuJgFM8isIymPW36AWbRr-WYIScwbtNCXsl1HzkcyR4_p1-ZpB88DEDrsbwQo3ymz-n09RM-M1deCB46nTEkEng=]

- Cambridge Isotope Laboratories, Inc. (n.d.). Ethylene carbonate (D₄, 98%). Retrieved from CIL website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDFse5q952GYM0Nxm8VPAPO63-8axq188O2EzoHJQuo6GukBJzJtPiBuBzWqCb3cXRNIrApNYA79fyf8ejFOfxyce3Un-tWbfHXhlyIb0uIUPBOADLgtaeWsXW7goU-qoNE8DTRwNylR0cmgXx7_iD]

- The Royal Society of Chemistry. (n.d.). Supplementary Information: Characterization and spectra of cyclic carbonate products. Retrieved from RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4tFc9ydmr50Au97i8AHCe5WEgKgOtnCqRrlJYyzS8KJaB8MV14b-y8B_Y98aoWDfo0Bt1OfmgI8lG9iJ63bd23MqSgtXwDifow4e72v60JSRfbuCsgEyRu9VVS52yCjjCtt-S1_uJVmOJ37K44wBmaVX0S5SGAA8=]

- NIST. (n.d.). 1,3-Dioxolan-2-one Mass Spectrum. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmz2A3UyP5qQ23w7eCQW8evuxY_14eilGR1Z6fXPcDBJ8wOQ7UD_Qq3vE-YAwmew6B-0M_iSocLKdS10f1Tt7ahJQqUaiEUFOsD_GTsfIhzNtdkXUT87FLtsOUcTxTB0RebVPRx0YvRmu80b8jrIx9PxCzQw==]

- PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjr10rv6MbZNEhX9ibjwrkBA9xHl7F3z80l-unkCUITboucxyliCVZL3fQTXa7u4ELO_Zse5N88BVMLiTYHvsxy7g_lorZXqmYOMOr32TAr9TArsuikaQ1lbC5YnT8z3PmcG1a2iPr_TQ3oHF1j7kVgXpWqqsYOf306g==]

- Chemical Processing. (2025, March 5). Comprehensive Overview of 1,3-Dioxolan-2-one (CAS: 96-49-1). Retrieved from Chemical Processing website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtAF9Y_DZdicjVpliwDnRquno9bvI52XutUV5bYDOAL8vXqlSNFIMf55KiiZgvarvKix62ZGzjNgYMPx5l-z2sIxZpCXgwRte64vdHbU-unAIbVCZyZR1uubVyajwnrP3VXq-ARQvXZvlGxo0z5nfdPejaDxhcKQ4AIzWgHV4gs3FeDoIUGjtcdTxOUQJh0GIS7g==]

- NIST. (n.d.). 1,3-Dioxolan-2-one IR Spectrum. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBXUoSm9jrtJBHbOo9WfAL5zdrtz3Tp8zfd18sTITvxVUejnsgWTaqTUSXmx8GaKhJmOBKgcK_eiv_YIjEGYTTevpZR4Grejc5NGeuYFq8holJQv_7BNfE1mxkvNrgfMvZJ7pqOCe_FwWXgSgvZdTzo6yh7Q3Aj8TOtPSPJBRaug==]

- NIST. (n.d.). 1,3-Dioxolan-2-one. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAoQ-8-yeSBPrxSLPm76vr7c-ouneHFJ5HKzFPWFhmWB1b8aoVoQMsGwdvCP3JOQkF_dyR_2ZacvbBqwX4gq4S4fvoDrFG3fB2EyhLfUlmdi3oJqLnf38wFZFlWNFfI3oJxF7h5_BLXi9xNCo=]

- Sigma-Aldrich. (n.d.). Ethylene carbonate-d4. Retrieved from MilliporeSigma website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU5Misq8kqOOW_EtQRpHNRh_mJUAMAJFrbYcSu8YinkoZxUCZi2uAet9o6-fhgyUkXlnfTyVMqsAl9Bw9cfiMbFQBtKVjs0wfsoHwXhSd7TKttuwqhviLhDpyP5yQckNBBMz1labRoJqN1nz9vZBCK-0ZeJQ==]

- Solvionic. (2023, September 29). Cyclic carbonates: their interest in solid state batteries. Retrieved from Solvionic website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ4hZKb0Zt-lvwWV5RU5X6JMd9QPWfdSfKjSkE_64VJqsTL4hYUVLRWa1eSomr6xKGlyR_sB8jNn_JHmTFk5lRZsm0m7_6GoWzdCdw-IA4oPoTTU7bX_E9Qt6ohqXNVJDCE2_VOEeqv_rnEf5-A7jo1CCwyzVyohujQDKoqMANY9ty4_CugufUUEocNR-gmK0ECA==]

- ChemicalBook. (2022, January 26). Synthesis of 1,3-Dioxolane. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFvrEMIw8AsxfAIXxnYoptoQ6lmL5hfpfJfs412hLGVrRpXxsFLfP3fTbnMEnJ8W9W5g85wrfBD-CH88J57E8wgmUcRQGRmpLIumL5vj5-n8dcRV6AMUEYizquD_YrYZ-PMpNbj1T1i9_RNZHamRdwVWq1CcdxXZlcNMRpcE0=]

- ResearchGate. (n.d.). Synthesis of 1,3-dioxolan-4-one monomers. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ-XjoKINWBCq18C-kXT33qioR8WTun0aAGM-hF5JF-48MEYB26cLRF1BoYciyufARYoDc91utEWD4U1k3-kwMwdysrACF-7IcRtdovf3bsNN0zmZCjv6ku0CPyjuU5dlqVjBHjyEZ6cplE-JdKHUiandog3vO_r91A8tpA3P4bxCihXP2rHkBwLYrLtY-5LHvScJuxhU=]

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCmBVXUROBlDBqoio9URgCaU6RA3W22jZ7JG6Dl2rTR8vZDAaE69Q1pgyzCpZPh4375pjWRGsZKmCZ9fIiUFrTAeRxmOQ_hlqhDYp15N0C5jeGyZoKm54KiaYoNTnLHmwkfKakJeGot0sqjP_n88JhcvkS_dUQgf26GJsY4bku991sQ0dqGQ4=]

- Semantic Scholar. (2023, May 1). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Retrieved from Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy_3alnD9DBGDlbG_Zb9NHWe1y9Cj2PVOUKUz6XCMgHZkreH6cDDFILOyAgcpZpZfNoIBJeqm_ggfh5GmTuj9L07xIO3ZUY1xDDUxM42Qfmesuet8m8UoGvTFSh9iZ3s6pumA1-itrVJ9ACGiCqBGWKixrt0PNcpSPP6UWAFjiCpu_Nz0xNlcIplLCnLhArpNq1sPJ0rLUYfhYvmnotLBF]

- National Institutes of Health. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved from NIH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3LXv1xyuptrRjeGr1C_E47h_3qiVt5VxlIFBswX41mHe0pEdsyrpL-9ZNpuQpsnwpEFbXUEr0NKJUpFuQdk6OwGR4LEtScFkaJesN7WNbppdyscOHB49PuAIIEw1R4k7y6IMoRJWNPIVE4JQ=]

- The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBSUCoLQjJ-RpD1Ui344sCnUD2aDrbzLv-Wn4PSKbK6I1a8BC76rHdtUWrn564UpJXzO-EShLwFGBGfIib5p4CENaj1Ies1H4aaSig4Djsvd8UPAxWO96JXUixP2laXI1yROa_krMJimRnldMjqEK5AFXcKPdh6mM=]

- NIST. (n.d.). 1,3-Dioxolane IR Spectrum. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeCl0ul3NcMXCNSf4xbX77OPDy7Qnypj1z0uFbBlF1t8-ScjEIYP9e-buroDT7MbT3xjPx5NCv26UuaHc0iZWedogYr8iRsvFhLjTWmg5X4aXGVyHvAXFVyL67Ap2J8yr97h2pcGVp2aJ3neh56uXX]

- ChemicalBook. (n.d.). 4-ETHYL-1,3-DIOXOLAN-2-ONE(4437-85-8) MS spectrum. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkd1KIsap_erHw86Jd52sV4VPqWeWWRD6FmVjvweAAaHAgE3_6ur-smCVjOtNhdh6TvNF5ILFpVE0qmxjnGVYgNAMzmLVUqX6dNEc_aHwgjWOrty2cWJ_wYt1lQ51m_P6Z80ZqLqAwjH_WiKGgN7GE38Sc]

- Nature. (n.d.). Cyclic carbonate for highly stable cycling of high voltage lithium metal batteries. Retrieved from Nature website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFr27vB7LNGHMt6F1NnxFf8ipzTKlL_L_rvnpvMQtE7nuHWJWTkqhK1oLNYtXSkFcma-5jdfDpJenyM68lFDQHTic9O1rTtjvNzTbIVjQFrVhlJPjaYtFIIvRZalI4JkVFW6XDv0vXbhlSHieTxj5v7dVz2rlwxbPHdDemUQRM8Ll2pUT7N3diczkBETsAJlVeuuwAeRL7Go-T9RYZGJ6TbOfBaA==]

- MDPI. (2023, May 1). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Retrieved from MDPI website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkdHJsNx4nbG0m5a1Aajub0NXq8KIin0ah43dHsW9ror4aTQIGEvZKKqy1A5HeJ63rIYzEJI0IVr6hEZyUsg-jl8jUof7Zulanp8GdbVqCZdF3R6d8B1qAlpJ_2-uDFuVCsJI=]

- ResearchGate. (n.d.). Cyclic Carbonate for Highly Stable Cycling of High Voltage Lithium Metal Batteries. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY7Sdzu2YNJniIx4Ourv1HrZVr7upYh1xnxQOBpFYmVMWRi4KCz1GIdVpbv9M-wamjh2d5wUNH8tgWVJm73egOxfrTStfvW74T-YEflXDYArniXDlV-l9dUXlL4bs2Hc05z_7amA5vhzL_GoN0-GUaazn3oo0rb21wB4kgYyZ1mw7Qbku_KBKcgtJ77iGixytpHfcRKIvmp0hJeh6PF3n-0nAyhV3CLj0qq8-pgZ7f4iAb5liHRvmZjNU9gWOIPA1w]

- Sigma-Aldrich. (n.d.). Ethylene-d4 glycol. Retrieved from MilliporeSigma website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWwWgYiUCT7aUecJa8Y5JOYa8qVH0lw32MRspn_QUnI0oKNnlA0ck0qGcfXUeqQHcIW9CyuGqFUANH2XcuTvknPd5814LEYryPH6ImlQPlZ8Q4tFf8aTdhIjMsPG4cmRzkeIT1JXBP-gTfmXVhELY4rcJqvg==]

- NIST. (n.d.). 1,3-Dioxolan-2-one Gas phase thermochemistry data. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTxj3miw5OecT2vIWvSo0hib1McYt5UjsuobmutJm_Am3gy8haTekE4pu9h5tYaWiT_hnOxb-e9pQG2Gd9IcYfRxI4-qXNLAhhzaWlV-Uv6PbAvJRtBdsfZcjbnD_neAXVTgpCmHZaQPCA3Vkyurk7BUk=]

- MDPI. (2023, September 28). Synthesis of Precursors to Ethylene Glycol via the Acid-Catalyzed Carbonylation of Formaldehyde. Retrieved from MDPI website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHExKZre5wjDFJZOMLLbQKl01Ti5bATWWKf_5a6-RAY4TaOyZQWarhOD5a-88SE5DJMRbqYUf80t7SzAR8bh5KikRx8aOMlXTtiVBRIsGgG08y42uyMPprSgT8BusrNMGYfcYgD]

- ChemicalBook. (n.d.). Diethylene glycol synthesis. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUNqv_-L7JZP9M99OJ2qrS1SsP-dAt1BdXNaU9CLCbh2SHrlUwfRJcZkuou5eNkx7dS9nSq1IO8MMswz5YuDSV-heITLGSQxSR_lfQKD4v6AWdB8etF5cnNnH7l9z2xQQs11b6v0t6fx4kZKVZfUyaXjAPN-9Vow==]

- Wikipedia. (n.d.). Ethylene carbonate. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPbk5WtKlzdMB_RqfRWeBH3sWME-glC7BoreA8gkLE1zsdrINTeRpE5aXNTcCqd9LzjKWpV9chwpg1rhQbTelqNwgmdMIpbipUTHe3uXXv3JnZEW_GXiLjxE0nJzC7Ew1CeB4QuRcqpCXH6w==]

- ResearchGate. (n.d.). Observed bands in Raman and infrared spectra of 1,3-dioxolane and their assignments. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3FfPVwv7oO6NLCBRf7KIqDp7EyrITQie76PRogR_JOuUK0Lru_qlh5Q0dHoFtSiF7ZuWKmtVk1mh6Sk30Dzc9I-9L9UglEOU9U-Z7AVkmXOsTnf7GBunWUSQ3_Y1JpapMTOTKp9imw5tvFtMZGMPL-mj-Ugjh65xx1x68pkMELkR5lkjtIw8PXGfRtGt6qYwGQC4CgTVbtc2s6oRgloXWczDGurKSthIB5wSDqLbWwDu9-yNR4y2fkCMbwX9auOM=]

- Hexonsynth. (n.d.). Instock: Ethylene-d4 Glycol. Retrieved from Hexonsynth website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh2-Sa5v1mSMgX0Qjomy1s3dSM2_UUs-C5a14DZBqKr60Z89EciY048nFdDtISIlZHTH9aZntwu1mjv-iXDbdo9GHrf57wuKyIYoktAGjZH59Qy4fdPnCrXag_fMLaj23gvM0CgQDbrGAmZ3TM6m6ver7Rf8A56OebBbeOdtbNRBlsbb84YOx5MDe23Dd3MoZPJ_2tzw==]

- ChemicalBook. (n.d.). 1,3-Dioxolane(646-06-0) 1H NMR spectrum. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrjT6brXewb3Pm1LbCfdCXVbZ1CVz9nIHnSaRioAZ5P3dVY_y8wcG9Hvk2tIz_NHnlKIuU6Ynk6hQZcWthRzRFUmesIkXUakrHLbcuJizhfkBXhWy3fC2pjtAEQQaQMJ3Zecvcy_OD6CYIFPndzkqyvw8VDGM=]

- Sigma-Aldrich. (n.d.). Ethylene-d4 glycol. Retrieved from MilliporeSigma website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkSxnzJ8kh74l75yBQJr60jQiWhhQdipU_f1Q3cs9qZHREuLIjLQUOZz1xsiw1A0INU-TtP97e1u3DX0NlVox3c9x7mWoQB_rt-NH7Q48PRrDTA9UrzrFY9LsFbI1Etfhm0v6yIHf6pknfwBxMsYPpcfU11A==]

- ResearchGate. (n.d.). Figure S6: 1 H NMR spectrum of 4-butyl-1,3-dioxolan-2-one (4b). Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF_JLOxAEhnwBzDPC8J6wTrHUQUiX42eQE71HACCgo6nRdL0FU0r_uvTVdeM8UAmdKMflpaZt6BOF7SXOJh41UxNxC0lMamqU5RgrmCC2fFjK1j4Lcw6XDuxaJbB_yCsAAX1XvnpQruE1ABokqQkhRJq1TEK1gvTDtBQVt2_BGC-MvE5ceM8OhgpHtcoOYvXBXygXjzq3sSjz_RDdtfc3LhNof5gbyNSc4]

- Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from SCBT website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNjPMzgYBDjsLd90FmQr3qLtFf3MMhZtCyiHfCo_VYS18OdaDJafQSnHJFTJwnbF9-Hig8k7YNerrWqclWjUuAtsGpTYe-5VoYYXIkRTQW7xJQLQisvDijOXe1q3qCZUKeU9nZqZ2m]

- ChemicalBook. (n.d.). 1,3-Dioxolane(646-06-0)IR1. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER3G3UtAZUZvTvILI75MHkPpOR9j9E14WtTAckqmgtTIEat8mc90xDLmPkFmhVKOyvM6vZt-4P3su8QGwcepTCzs9CotE2-O1kCNgkEiZAeKwUuKyHxMFItQcVd-cnfFgaq4Sw6VnRbwmuDNGU0OChokqU]

- Eurisotop. (n.d.). ethylene carbonate (d4, 98%). Retrieved from Eurisotop website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuaGZt2dc-IvOUHELW73S7iCWTizIIP_8TLJnWE-Nz36lvwcRLdW3XuY9iKCyHiS17uML7t1JerecoWK7yt92AYtclr9LOyVY1y-2Ceq_eHwsMJPzH94ljR8wVGtCSZuBZTyArEVIr]

- The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQdkyQxriE00NHiYDA6-2WlJTUPTI3YIGR3vO1WrWtlsm9ofJUns_dZIBEAypGMASdHbfl0aXhxBUGe7N2F8J150sg6Z7ow6MpghfxSOQIbQEYq5eWFJE908rmuh4ktxHQFsKLncO_1ChGxqeHWZOpvlZgH2Ab7B0=]

- The Royal Society of Chemistry. (n.d.). Organic Framework with Efficient Catalytic Activity on Cycloaddition of CO2 and Knoevenagel Condensation. Retrieved from RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP-lhpgf2Pa3c0Miz_HwHgvwYC9Z_k7cRER0U1LXhzgfPq3mMKv8J3FNHoyeSHdw9YifBSlejJFlUqSdVEdOfbez6rrh25NFv7DEHrd0eITIkYNYYgga9LcgP60Cli9u7S3IbdWLBR9Pc1iWoYwhnbhJumfoPOQS8=]

- Google Patents. (n.d.). CN101328125A - A kind of method that two-step coupling reaction prepares diethyl carbonate. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXktrrvSQbtyXSXH57-DqkR8jkPEEWnyUVEpbf4ONSpVkAzJcZHI4BD9xLDy8P1UKf8FNPWH9dAdQCvzcihSBk6BMZ2IxZQX25wofdsrb9DK8wY2QqxlwELE2OOucDPgb6wbQHR6bANvtRmtU=]

- ResearchGate. (n.d.). Direct Production of Diethyl Carbonate from Ethylene Carbonate and Ethanol by Energy-Efficient Intensification of Reaction and Separation. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKPmKoL2F6GEqLb7ZoxvNtciARxQ9Xhu0ljoBwka4RhU8ASaGDL2HnaKjk9Y7wssOiskaVJKxMewMsp1ACm6MWzZ-k3CzFoNNvGCwdzxqtnvhsYZhDkU940onzAo-0HSngNvVwdy6t7WPALvhiSJGqW9FB2N8UssDSpzdIfANx9coM8l_vmcJCmjwbIYAs7Tf4NN8HPbVljVtfytEhEA3pBhR71kUWJSyoq5yW0YTyzA1EaO1hMTU-qncqtw2vnlMeYQP9OvoFJmvj4Q3S4HrRK1ci-e7qd89KrdFMIqcoW9zaBJgX333vZrEQMtNY-KjKanxeuYyfNA==]

- European Patent Office. (n.d.). Process for production of ethylene glycol and dimethyl carbonate. Retrieved from Googleapis.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbA-ZhRV6Mt2z88ANMEnp3ze8t4c9zg7wo0EDDkCTYjSVd6QM1YOvOPoZVk8ItwTytZP3WyWVHKDdJns5vDjGLYQqtpujUUTPeI8V1sK0KXwIGoaaP1unPBWhFpSncWipvoVNZVyrkPU64t_s_sONvdgcg6O1p7lyIF2lcOkQIFeDyhlDeXKu1ivwxJsQ1]

- PubMed. (2013, May 16). Mass and charge transport in cyclic carbonates: implications for improved lithium ion battery electrolytes. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfptwPYyss35fLfccmnCWgL4bvYGEfXCeOWmDvrhpjVrGeAfM6lx-vwN5ks4zLa-nRBMGakttn5HnaDj3sZUFTcRlXrBCYdCoOQyp62QgKVTZV4dZIzsV_hY9J3j6hImK-sLM5]

- Google Patents. (n.d.). CN111087378A - Method for preparing ethylene carbonate. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJi0cYKlwRlWlilO3J5EDmpR6icBN4jPWp_fSn8i2ADFgVai4Zsi1iEkL6BfnM1qG732PVBe1wqiJQE7OQF8P8a-zsbyuZnyxQtCKakGvq6F6cNnRxQunY9xIJsiDZz3bi3ghYwbsVZTicK7Q=]

- ResearchGate. (n.d.). Effects of cyclic carbonates as additives to γ-butyrolactone electrolytes for rechargeable lithium cells. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1gnf4EHR3b8cZiOqoYoueEHUUNPBBI7sr6V2hvAizjPVtxW4koX1d8RUW-srMbK-Lo1nSkqDN4ndhwvCty4KQ-abLFvFdmKk88Sf2bhMAtjdIP6MFv4DZTNUUS-O5_FOhkSUOglb0ymHV_Qc8umdequ1TE6YRVLHLWS8NFOxwBUIn0wajKh4gaRREsM1KgksLkc3pS4yDYHNuPa_CLO0jwq5e0-YO7q8aqjRIkPjhSWf3F-lxGTvE3tw_Q_7QEEQJPwCOTPXOEKD7XKXwivPpDkyG9XA4_A==]

- National Institutes of Health. (n.d.). The Reaction between K2CO3 and Ethylene Glycol in Deep Eutectic Solvents. Retrieved from NIH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP-kNyn0O9Rtz37c-Cfcqc2_gpg-Ww3J8FGgCMRPCSJRKr-DR81d_w9xW95-shBnUNaiuxOd5qJmA7yVAtfcsxOCL_zn0O0ndjV0YhlOXjadtWYjFZzwPFlmU8E0gD-Pgv549Bo16kc9ui_QFu]

- National Institutes of Health. (n.d.). Synthesis of Ethylene Glycol from Syngas via Oxidative Double Carbonylation of Ethanol to Diethyl Oxalate and Its Subsequent Hydrogenation. Retrieved from NIH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU8CWEIUJ9pkwED9Sz7QIf4rRQEwg3QiIW14ObulETRRxEhD8LYajPJZ1yNiuxolxwpvnzZMPgRPkmL41n6skEknnK8gdA-tng6zMxZUIzB_obQ1mhAF2nQ88j3QBziiGXeTIcPYa3zVoN3ms=]

Sources

- 1. echemi.com [echemi.com]

- 2. nbinno.com [nbinno.com]

- 3. specificpolymers.com [specificpolymers.com]

- 4. isotope.com [isotope.com]

- 5. Ethylene carbonate - Wikipedia [en.wikipedia.org]

- 6. This compound | C3H4O3 | CID 45039094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-Dioxolan-2-one [webbook.nist.gov]

- 8. 1,3-Dioxolan-2-one [webbook.nist.gov]

Physical properties of 1,3-Dioxolan-2-one-d4 (melting point, boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key physical properties of 1,3-Dioxolan-2-one-d4, a deuterated form of ethylene carbonate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who utilize isotopically labeled compounds.

Introduction to this compound

This compound, also known as ethylene carbonate-d4, is the deuterated analog of 1,3-Dioxolan-2-one (ethylene carbonate).[1][2] It is a cyclic carbonate ester of ethylene glycol and carbonic acid.[3][4] The replacement of hydrogen atoms with deuterium, a heavy isotope of hydrogen, imparts subtle yet significant changes to the molecule's physical and chemical properties.[5] These alterations are of particular interest in various research applications, including as a solvent in lithium batteries and as a synthetic intermediate.[2][6][7] Understanding the physical properties of this deuterated compound is crucial for its proper handling, application, and for the interpretation of experimental results.

Core Physical Properties

The primary physical properties of this compound are its melting point, boiling point, and density. These properties are essential for predicting its behavior in different experimental conditions and for ensuring its appropriate use in various applications.

Data Summary

The following table summarizes the key physical properties of this compound and provides a comparison with its non-deuterated counterpart, 1,3-Dioxolan-2-one.

| Physical Property | This compound | 1,3-Dioxolan-2-one (Ethylene Carbonate) |

| Melting Point | 34-37 °C[2][5][8] | 36 °C[3] |

| Boiling Point | 246 °C[2][5] - 248.2 °C[8] | 243 °C[3] - 261 °C |

| Density | 1.379 g/mL at 25 °C[2][5] | 1.321 g/cm³[3] - 1.338 g/mL |

| Molecular Weight | 92.09 g/mol [1][5][9] | 88.06 g/mol [10] |

The Influence of Isotopic Labeling on Physical Properties

The substitution of hydrogen with deuterium in this compound leads to a discernible "isotope effect" on its physical properties.[5] This phenomenon arises primarily from the difference in mass between hydrogen and deuterium. The increased molecular weight of the deuterated compound influences its intermolecular forces and vibrational energies.[6]

Generally, deuterated compounds exhibit slightly higher boiling points and densities compared to their non-deuterated analogs. This is consistent with the data presented, where this compound shows a marginally higher boiling point and a greater density than ethylene carbonate. The melting point, however, can be less predictable and may not show a significant or consistent change upon deuteration.

Caption: Isotopic effect of deuteration on the physical properties of ethylene carbonate.

Experimental Protocols for Physical Property Determination

The accurate determination of the physical properties of this compound is paramount for its use in research and development. The following are standard methodologies for measuring melting point, boiling point, and density.

Melting Point Determination (Capillary Method)

The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.[2][7]

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block or oil bath with a calibrated thermometer or an automated detection system.

-

Heating and Observation: The sample is heated at a slow, controlled rate.

-

Data Recording: The temperature at which the solid first begins to melt (the onset of liquefaction) and the temperature at which the last solid crystal disappears are recorded. This range represents the melting point of the substance. For pure substances, this range is typically narrow.

Caption: Workflow for Melting Point Determination by the Capillary Method.

Boiling Point Determination (Distillation or Thiele Tube Method)

The boiling point of a liquid can be determined by several methods, with distillation and the Thiele tube method being common laboratory techniques.[9][11]

Methodology (Thiele Tube):

-

Sample Preparation: A small quantity of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.

-

Heating: The Thiele tube is gently heated, causing the temperature of the oil and the sample to rise.

-

Observation: As the liquid approaches its boiling point, a stream of bubbles will emerge from the inverted capillary tube. The heating is then stopped.

-

Data Recording: The temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.

Density Determination (Pycnometer or Hydrometer Method)

The density of a solid or liquid can be accurately measured using a pycnometer or a hydrometer.[3]

Methodology (Pycnometer for Solids):

-

Mass of Empty Pycnometer: The mass of a clean, dry pycnometer is accurately determined.

-

Mass of Pycnometer with Sample: A known mass of this compound is added to the pycnometer, and the total mass is measured.

-

Mass with Liquid: The pycnometer is then filled with a liquid of known density in which the solid is insoluble, and the total mass is determined.

-

Mass of Pycnometer with Liquid Only: The pycnometer is emptied, cleaned, and filled with the same liquid, and its mass is measured.

-

Calculation: The density of the solid is calculated using the recorded masses and the known density of the liquid.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. The data presented, along with the outlined experimental methodologies, offer a valuable resource for scientists and researchers. The subtle yet important effects of isotopic labeling on the physical properties of this compound underscore the need for precise characterization in its various applications.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). ETHYLENE-D4 CARBONATE. Retrieved from [Link]

-

Stenutz, R. (n.d.). 1,3-dioxolan-2-one. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 5). Comprehensive Overview of 1,3-Dioxolan-2-one (CAS: 96-49-1). Retrieved from [Link]

-

Chemsrc. (2025, August 23). (2H4)-1,3-Dioxolan-2-one. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,3-Dioxolan-2-one (CAS 96-49-1). Retrieved from [Link]

-

Wikipedia. (n.d.). Ethylene carbonate. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Dioxolan-2-one. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Dioxolan-2-one. Retrieved from [Link]

Sources

- 1. store.astm.org [store.astm.org]

- 2. thinksrs.com [thinksrs.com]

- 3. knowledge.reagecon.com [knowledge.reagecon.com]

- 4. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 5. Isotopic Effects In Chemical Reactions | Research Starters | EBSCO Research [ebsco.com]

- 6. youtube.com [youtube.com]

- 7. mt.com [mt.com]

- 8. Density and Specific Gravity ASTM D792, ISO 1183 [intertek.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. Non-Covalent Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Isotopic Purity and Enrichment of 1,3-Dioxolan-2-one-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isotopic Labeling in Scientific Advancement

In the landscape of modern research and pharmaceutical development, isotopically labeled compounds are indispensable tools. The strategic substitution of atoms with their heavier, stable isotopes provides a powerful method for elucidating reaction mechanisms, tracking metabolic pathways, and creating internal standards for quantitative analysis.[1] 1,3-Dioxolan-2-one-d4, also known as deuterated ethylene carbonate, is a significant player in this field. Its applications span from serving as an electrolyte additive in lithium-ion batteries to being a versatile synthetic intermediate in the creation of complex deuterated molecules.[2][3][4]

The efficacy and reliability of such deuterated compounds are fundamentally dependent on their isotopic purity and isotopic enrichment . Isotopic purity refers to the percentage of molecules in a sample that contain the desired number of deuterium atoms, while isotopic enrichment specifies the percentage of deuterium at a particular labeled position within a molecule.[5][6] In drug development, for instance, a high degree of isotopic purity is paramount, as the presence of non-deuterated or partially deuterated variants can alter pharmacokinetic profiles and potentially impact safety and efficacy.[1] This guide provides an in-depth exploration of the synthesis and, critically, the analytical methodologies required to ensure the isotopic integrity of this compound.

Synthesis of this compound: A Deliberate Pathway

The synthesis of this compound is a multi-step process that demands careful selection of deuterated starting materials and reaction conditions to maximize the incorporation of deuterium. A common and effective synthetic route involves the reaction of a deuterated ethylene glycol precursor with a carbonylating agent.

A prevalent method for synthesizing 1,3-Dioxolan-2-one involves the reaction between ethylene oxide and carbon dioxide.[7] For the deuterated analog, the synthesis logically starts with a deuterated precursor, ethylene-d4 glycol.[8] This can be prepared through various established methods.[9]

The subsequent reaction of ethylene-d4 glycol with a suitable carbonylating agent, such as dimethyl carbonate or urea, yields the desired this compound.[7][10] The choice of catalyst and reaction conditions is critical to drive the reaction to completion and minimize side products.

Caption: Synthetic pathway for this compound.

Analytical Characterization: Ensuring Isotopic Integrity

The cornerstone of utilizing deuterated compounds lies in the rigorous verification of their isotopic purity and enrichment. A multi-technique approach is often necessary to provide a comprehensive and validated assessment.[6] The primary analytical tools for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used to determine the degree and position of deuteration.[1] Both ¹H (proton) and ²H (deuterium) NMR are employed.

-

¹H NMR: In a highly deuterated compound like this compound, the ¹H NMR spectrum should show significantly diminished signals corresponding to the protons in the ethylene carbonate structure. The residual proton signals can be integrated and compared to an internal standard of known concentration to quantify the amount of non-deuterated and partially deuterated species.

-

²H NMR: Conversely, the ²H NMR spectrum will display a strong signal corresponding to the deuterium atoms. This provides a direct measure of the presence of deuterium in the molecule.[11]

Quantitative NMR (qNMR): For a precise determination of isotopic purity, qNMR is the gold standard. By using a certified internal standard, qNMR allows for the accurate and absolute quantification of the deuterated compound and its isotopologues.[1]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z).[12] It is exceptionally well-suited for determining isotopic purity and enrichment by analyzing the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).[13][14] High-Resolution Mass Spectrometry (HRMS), often coupled with a chromatographic separation technique like liquid chromatography (LC-HRMS) or gas chromatography (GC-MS), is particularly powerful for this application.[1][13]

The mass spectrum of this compound will exhibit a cluster of peaks corresponding to the different isotopologues. The most abundant peak will be that of the fully deuterated molecule (d4). Peaks corresponding to molecules with fewer deuterium atoms (d3, d2, d1) and the non-deuterated version (d0) will also be present at lower abundances. The isotopic purity is calculated by integrating the peak areas of each isotopologue and determining their relative percentages.[13][14]

Experimental Protocol: Isotopic Purity Determination by LC-HRMS

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent (e.g., acetonitrile/water).

-

Chromatographic Separation: The sample is injected into an LC system to separate the analyte from any potential impurities.

-

Mass Spectrometric Analysis: The eluent from the LC is introduced into the HRMS instrument. The mass spectrometer is operated in a high-resolution mode to accurately measure the m/z values of the different isotopologues.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the relative abundance of each isotopologue. The isotopic purity is calculated from the integrated peak areas.[15]

Caption: A typical workflow for the analysis of isotopic purity.

Data Presentation and Interpretation

A clear and concise presentation of the analytical data is crucial for assessing the quality of the deuterated compound.

Table 1: Representative Isotopic Purity Data for this compound

| Isotopologue | Relative Abundance (%) |

| d4 | > 98% |

| d3 | < 2% |

| d2 | < 0.5% |

| d1 | < 0.1% |

| d0 | < 0.1% |

Isotopic Enrichment: While isotopic purity describes the distribution of isotopologues, isotopic enrichment refers to the percentage of deuterium at a specific labeled site.[5] For this compound, with four equivalent deuteration sites, the isotopic enrichment is a key parameter provided by the manufacturer of the deuterated starting materials.

Conclusion: The Assurance of Quality in Deuterated Compounds

The synthesis and rigorous analysis of the isotopic purity and enrichment of this compound are fundamental to its successful application in research and development. A combination of sophisticated analytical techniques, primarily NMR spectroscopy and mass spectrometry, provides the necessary confidence in the isotopic integrity of the compound. For researchers, scientists, and drug development professionals, a thorough understanding of these principles and methodologies is essential for ensuring the validity and reproducibility of their work, ultimately contributing to scientific progress and the development of new technologies and therapeutics.

References

- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.

- Isotopic Purity Analysis: A Comparative Guide for the Antiprolifer

- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.

- Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed.

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuter

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- Measurement of very low stable isotope enrichments by gas chromatography/mass spectrometry: application to measurement of muscle protein synthesis. PubMed.

- Isotopic Labeling for Determination of Enantiomeric Purity by 2 H NMR Spectroscopy. Organic Letters.

- Synthesis of deuter

- Ethylene-d4 glycol D 98

- SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: III. 1,2-DIBROMOETHANE-d4 AND ITS DERIVATIVES.

- CASE STUDY - Determination of Isotopic Purity by Accur

- Intensification of Ethylene Carbonate Synthesis via Microwave‐Induced Phase‐Change Cycles. PMC - NIH.

- Ethylene carbonate (D₄, 98%).

- Comprehensive Overview of 1,3-Dioxolan-2-one (CAS: 96-49-1). Unknown Source.

- Ethylene carbon

- This compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. isotope.com [isotope.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. isotope.com [isotope.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Ethylene carbonate - Wikipedia [en.wikipedia.org]

- 8. 氘代乙二醇 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Intensification of Ethylene Carbonate Synthesis via Microwave‐Induced Phase‐Change Cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. almacgroup.com [almacgroup.com]

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of 1,3-Dioxolan-2-one-d4

This guide provides a comprehensive overview of the essential safety protocols and handling guidelines for 1,3-Dioxolan-2-one-d4 (also known as deuterated ethylene carbonate). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-tested insights to ensure the safe and effective use of this valuable isotopic compound. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Compound Identification and Properties

This compound is the deuterated analog of ethylene carbonate, where the four hydrogen atoms on the ethylene glycol backbone have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various research applications, including as a solvent in lithium battery electrolytes and as a synthetic intermediate.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃D₄O₃ | [1][2] |

| Molecular Weight | 92.09 g/mol | [3] |

| CAS Number | 362049-63-6 | [3] |

| Appearance | Solid | |

| Melting Point | 34-37 °C | [1] |

| Boiling Point | 246 °C | [1] |

| Density | 1.379 g/mL at 25 °C | [1] |

Hazard Identification and GHS Classification

According to aggregated GHS information, this compound is classified as a substance that causes serious eye irritation.[3] While comprehensive toxicological data for the deuterated form is limited, the safety profile of its non-deuterated analog, ethylene carbonate, is well-established and provides a strong basis for its handling protocols. The primary hazard is eye irritation.[3][4][5]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation | Warning | GHS07 |

Source:[3]

Core Directive: Safe Handling and Storage Protocols

The following protocols are designed to mitigate the identified risks and ensure a safe laboratory environment. The "why" behind each step is as crucial as the "how."

Engineering Controls and Ventilation

Protocol:

-

Primary Handling: Always handle this compound within a certified chemical fume hood.[6]

-

Ventilation: Ensure the fume hood has adequate airflow and is functioning correctly before commencing any work.

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[6]

Causality: The use of a fume hood is paramount to prevent the inhalation of any potential vapors or aerosols, especially when working with the substance at elevated temperatures. Although the vapor pressure is low at room temperature, heating the compound will increase its volatility. The immediate availability of an eyewash station is critical due to the substance's classification as a serious eye irritant.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the last line of defense against exposure.

Experimental Workflow for PPE Selection:

Caption: PPE selection workflow based on task-specific hazards.

Protocol:

-

Eye Protection: Always wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be used in addition to goggles when there is a significant risk of splashing.[6][7]

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or perforation before use.[7]

-

Body Protection: A standard laboratory coat should be worn at all times.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved N95 dust mask or equivalent respirator is recommended.

Causality: The primary hazard is serious eye irritation, making robust eye protection non-negotiable.[3] Impervious gloves and a lab coat prevent dermal contact. While the substance is a solid at room temperature, fine powders can become airborne during weighing or transfer, necessitating respiratory protection in such scenarios.

Storage Requirements

Protocol:

-

Container: Store in a tightly closed, original container.[8]

-

Temperature: Short-term storage at room temperature is acceptable. For long-term storage, a temperature of -20°C is recommended to maintain maximum product integrity.[9]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture.[6]

Causality: Proper storage is essential to maintain the chemical purity and isotopic enrichment of the compound. Storing at low temperatures and under an inert atmosphere minimizes the potential for hydrolysis and other degradation pathways.[6][9] Separation from incompatible materials prevents hazardous chemical reactions.[7]

Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical.

Emergency Response Flowchart:

Sources

- 1. echemi.com [echemi.com]

- 2. isotope.com [isotope.com]

- 3. This compound | C3H4O3 | CID 45039094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. isotope.com [isotope.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. matrixscientific.com [matrixscientific.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. lobachemie.com [lobachemie.com]

- 9. usbio.net [usbio.net]

A Senior Application Scientist's Guide to Sourcing and Utilizing 1,3-Dioxolan-2-one-d4 for Advanced Research

Introduction: The Critical Role of Isotopically Labeled Compounds in Modern Research

In the landscape of contemporary scientific discovery, particularly within drug development and materials science, the use of stable isotope-labeled (SIL) compounds is indispensable. Deuterium-labeled molecules, such as 1,3-Dioxolan-2-one-d4 (also known as ethylene carbonate-d4), serve as powerful tools for elucidating reaction mechanisms, quantifying metabolic fluxes, and enhancing the analytical precision of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of commercially available this compound, focusing on supplier evaluation, quality assessment, and practical applications.

Understanding this compound: Properties and Significance

This compound is the deuterated analogue of ethylene carbonate, a polar aprotic solvent widely utilized in lithium-ion battery electrolytes due to its high

Whitepaper: The Deuterium Kinetic Isotope Effect as a Foundational Strategy for Enhancing Lithium-Ion Battery Performance

Abstract